4-Chlorobutan-2-ol

Description

The exact mass of the compound 4-Chlorobutan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

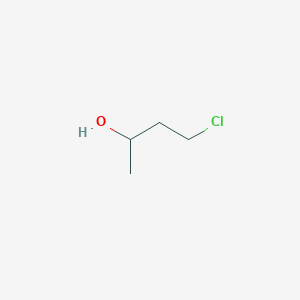

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMIPCJUTXDZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499975 | |

| Record name | 4-Chlorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-34-1 | |

| Record name | 4-Chlorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutan-2-ol is a chiral haloalcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties of 4-chlorobutan-2-ol, including its physical characteristics, spectroscopic data, reactivity, and synthetic protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | [1] |

| Molecular Weight | 108.57 g/mol | [1] |

| IUPAC Name | 4-chlorobutan-2-ol | [1] |

| CAS Number | 2203-34-1 | [1] |

| Canonical SMILES | CC(CCCl)O | [1] |

| InChI | InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | [1] |

| InChIKey | AKMIPCJUTXDZKR-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 108.0341926 Da | [1] |

| Monoisotopic Mass | 108.0341926 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-chlorobutan-2-ol. While complete spectral data from a single source is limited, information for its enantiomers and related compounds provides a strong basis for its characterization.

Mass Spectrometry

The mass spectrum of 4-chlorobutan-2-ol is expected to show fragmentation patterns characteristic of secondary alcohols and chlorinated alkanes. Key fragmentation pathways would likely involve the loss of a water molecule (M-18), cleavage alpha to the hydroxyl group, and loss of a chlorine radical or HCl.[3][4] A predicted collision cross section for the protonated molecule [M+H]⁺ is 118.7 Ų.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 4-chlorobutan-2-ol will exhibit characteristic absorption bands for the hydroxyl and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-chlorobutan-2-ol is predicted to show distinct signals for the different proton environments. The methyl protons (CH₃) would appear as a doublet, the proton on the carbon bearing the hydroxyl group (CH-OH) as a multiplet, the methylene (B1212753) protons adjacent to the chlorine (CH₂Cl) as a triplet, and the methylene protons adjacent to the chiral center (CH₂) as a multiplet.

¹³C NMR: The carbon NMR spectrum of 4-chlorobutan-2-ol is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most downfield-shifted among the sp³ carbons, typically in the range of 60-70 ppm.[8]

Reactivity and Chemical Transformations

The presence of both a hydroxyl group and a chlorine atom makes 4-chlorobutan-2-ol a versatile synthon for various chemical transformations.

Reaction with Base

The reaction of 4-chlorobutan-2-ol with a base, such as aqueous sodium hydroxide, is dominated by an intramolecular nucleophilic substitution (Sₙi) reaction. This leads to the formation of 2-methyloxetane (B110119) through cyclization. This transformation highlights the utility of 4-chlorobutan-2-ol as a precursor to four-membered heterocyclic compounds.

Caption: Reaction pathway of 4-chlorobutan-2-ol with NaOH.

Synthesis

4-Chlorobutan-2-ol can be synthesized from commercially available starting materials. A common and effective method involves the reduction of 4-chloro-2-butanone (B110788).

Synthesis from 4-Chloro-2-butanone

Experimental Protocol:

-

Preparation of 4-Chloro-2-butanone: 4-Chloro-2-butanone can be synthesized from 4-hydroxy-2-butanone (B42824) by reaction with thionyl chloride.[8] In a four-necked flask, a solution of 4-hydroxy-2-butanone is cooled to below 5 °C. Thionyl chloride is then added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours, followed by heating to 60 °C for 0.5-1 hour. After cooling, the solution is washed with a 5 wt% sodium bicarbonate solution until the pH reaches 7. The product, 4-chloro-2-butanone, is then obtained by decompression.

-

Reduction to 4-Chlorobutan-2-ol: The synthesized 4-chloro-2-butanone is then reduced to 4-chlorobutan-2-ol. A suitable reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol.[9][10][11]

-

Dissolve 4-chloro-2-butanone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC or GC).

-

Carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting alkoxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chlorobutan-2-ol.

-

Purify the product by distillation under reduced pressure.

-

References

- 1. 4-Chlorobutan-2-ol | C4H9ClO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. PubChemLite - 4-chlorobutan-2-ol (C4H9ClO) [pubchemlite.lcsb.uni.lu]

- 6. (2R)-4-Chlorobutan-2-ol | C4H9ClO | CID 12484480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-1-butanol [webbook.nist.gov]

- 8. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

Synthesis and Characterization of 4-Chlorobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chlorobutan-2-ol, a valuable chemical intermediate. This document details the synthetic route from a commercially available precursor, outlines a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Synthesis of 4-Chlorobutan-2-ol

The most direct and efficient method for the synthesis of 4-chlorobutan-2-ol is the reduction of 4-chloro-2-butanone. This reaction converts the ketone functional group into a secondary alcohol, yielding the target compound. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

The overall reaction is as follows:

Reaction Scheme:

Synthetic Workflow

The synthesis process can be visualized as a straightforward workflow, starting from the procurement of the starting material to the final purification of the product.

"physical properties of 4-Chlorobutan-2-ol"

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutan-2-ol

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chlorobutan-2-ol (CAS No: 2203-34-1).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines relevant experimental protocols for the characterization of secondary alcohols, and presents logical workflows for its synthesis and analysis. 4-Chlorobutan-2-ol, a chiral secondary alcohol, serves as a potentially valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its dual functional groups—a hydroxyl group and a chlorine atom.[2]

Physicochemical and Computed Properties

Quantitative data for 4-Chlorobutan-2-ol is sparse in publicly available literature. The following tables summarize the available computed data from reputable chemical databases, providing theoretical values for its key physical and molecular properties.

Table 1: General and Computed Physical Properties of 4-Chlorobutan-2-ol

| Property | Value | Source |

| Molecular Formula | C4H9ClO | PubChem[1][2][4][5] |

| Molecular Weight | 108.57 g/mol | PubChem[1][2][4][5] |

| IUPAC Name | 4-chlorobutan-2-ol | PubChem[1] |

| CAS Number | 2203-34-1 | PubChem[1] |

| Canonical SMILES | CC(CCCl)O | PubChem[1][2] |

| InChI Key | AKMIPCJUTXDZKR-UHFFFAOYSA-N | PubChem[1][2] |

| XLogP3-AA (Computed) | 0.9 | PubChem[1][4][5] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 108.0341926 Da | PubChem[1][4][5] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][4][5] |

| Heavy Atom Count | 6 | PubChem |

| Complexity (Computed) | 30.7 | PubChem[1][4][5] |

Experimental Protocols for Property Determination

While specific experimental data for 4-Chlorobutan-2-ol is limited, standard methodologies for determining the physical properties of secondary alcohols are well-established.[7][8] The following protocols are adapted from general procedures and are suitable for the characterization of this compound.

Determination of Boiling Point

Due to the thermal sensitivity of many organic compounds, distillation under reduced pressure is the preferred method for determining the boiling point.

-

Apparatus: A short-path distillation apparatus equipped with a vacuum pump, a manometer, a cold trap, and a heating mantle with a magnetic stirrer.

-

Procedure:

-

Place a sample of 4-Chlorobutan-2-ol in the distillation flask along with a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Slowly reduce the pressure in the system to the desired level (e.g., 15-20 mmHg) using the vacuum pump.

-

Begin heating the sample while stirring.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the corresponding pressure. This is the boiling point at that specific pressure.

-

Determination of Density

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and equilibrate it to a specific temperature (e.g., 20°C or 25°C) in a water bath. Determine the mass of the pycnometer filled with water.

-

Dry the pycnometer again and fill it with the 4-Chlorobutan-2-ol sample. Equilibrate to the same temperature and determine its mass.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume can be determined from the mass and known density of water at that temperature.

-

Determination of Refractive Index

-

Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of the 4-Chlorobutan-2-ol sample on the prism of the refractometer.

-

Circulate water from the constant temperature bath (typically 20°C) through the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Determination of Solubility

The solubility of an alcohol is influenced by the polarity of the hydroxyl group and the nonpolar nature of the carbon chain.[9][10][11]

-

Apparatus: A set of test tubes, a graduated pipette, and a vortex mixer.

-

Procedure:

-

Place a measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, diethyl ether, dichloromethane) into a test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of 4-Chlorobutan-2-ol to the solvent.

-

Vigorously mix the contents for a set period (e.g., 1-2 minutes) using the vortex mixer.

-

Allow the mixture to stand and observe if a single homogeneous phase is formed or if distinct layers are present.

-

Continue adding the solute in measured increments until it no longer dissolves to determine the approximate solubility. Classify the solubility as miscible, soluble, sparingly soluble, or insoluble.

-

Visualizing Workflows

Plausible Synthetic Pathway

A plausible method for the synthesis of 4-Chlorobutan-2-ol is the reduction of 4-chloro-2-butanone. The following diagram illustrates this synthetic workflow.

References

- 1. 4-Chlorobutan-2-ol | C4H9ClO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Chlorobutan-2-ol | 2203-34-1 [smolecule.com]

- 3. 4-chlorobutan-2-ol | 2203-34-1 | Buy Now [molport.com]

- 4. (2S)-4-chlorobutan-2-ol | C4H9ClO | CID 12484481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-4-Chlorobutan-2-ol | C4H9ClO | CID 12484480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scribd.com [scribd.com]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]

- 10. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 11. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chlorobutan-2-ol: Molecular Structure and Bonding

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and chemical properties of 4-Chlorobutan-2-ol. The information is intended for use by professionals in research, scientific, and drug development fields.

Molecular Structure and Identification

4-Chlorobutan-2-ol is a chiral secondary alcohol and a member of the chlorohydrin family. Its structure consists of a four-carbon butane (B89635) chain with a chlorine atom at position 4 and a hydroxyl group at position 2. The presence of a stereocenter at the second carbon atom means that 4-Chlorobutan-2-ol exists as two enantiomers: (2R)-4-Chlorobutan-2-ol and (2S)-4-Chlorobutan-2-ol.[1][2]

The fundamental identifiers and descriptors of the molecule are summarized below.[3][4]

| Identifier | Value |

| IUPAC Name | 4-chlorobutan-2-ol |

| Molecular Formula | C₄H₉ClO |

| SMILES | CC(CCCl)O |

| InChI | InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |

| InChIKey | AKMIPCJUTXDZKR-UHFFFAOYSA-N |

| CAS Number | 2203-34-1 |

Physicochemical and Computed Properties

The physical and chemical properties of 4-Chlorobutan-2-ol are crucial for its handling, storage, and application in synthesis. The following table summarizes key computed properties available from public databases.[1][2][3]

| Property | Value |

| Molecular Weight | 108.57 g/mol |

| Monoisotopic Mass | 108.0341926 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| XLogP3-AA (Lipophilicity) | 0.9 |

Bonding and Molecular Geometry

The 4-Chlorobutan-2-ol molecule features single covalent bonds between its carbon, hydrogen, oxygen, and chlorine atoms. The primary functional groups, the hydroxyl (-OH) group and the chloro (-Cl) group, dictate the molecule's reactivity. The carbon chain allows for rotation around the C-C single bonds. The geometry around the oxygen atom of the hydroxyl group is bent, and the carbon atom bonded to it (C2) is tetrahedral, as are the other sp³ hybridized carbon atoms in the chain.

The diagram below illustrates the basic connectivity of 4-Chlorobutan-2-ol.

References

"spectroscopic data of 4-Chlorobutan-2-ol (NMR, IR, Mass Spec)"

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobutan-2-ol, targeting researchers, scientists, and professionals in drug development. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

4-Chlorobutan-2-ol is a halogenated alcohol with the chemical formula C₄H₉ClO.[1][2][3] Its structure consists of a four-carbon chain with a hydroxyl group at the second position and a chlorine atom at the fourth position. The presence of these functional groups dictates its characteristic spectroscopic features.

Molecular Weight: 108.57 g/mol [1][3] Exact Mass: 108.0341926 Da[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chlorobutan-2-ol is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.25 | Doublet | 3H | -CH₃ |

| ~ 1.85 - 2.05 | Multiplet | 2H | -CH(OH)CH₂ CH₂Cl |

| ~ 3.65 | Triplet | 2H | -CH₂Cl |

| ~ 3.90 | Multiplet | 1H | -CH (OH)- |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-Chlorobutan-2-ol will show four signals, one for each of the four carbon atoms in its structure. The carbon attached to the hydroxyl group and the carbon bonded to the chlorine atom are expected to be the most deshielded.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 23 | -C H₃ |

| ~ 43 | -CH(OH)C H₂CH₂Cl |

| ~ 49 | -C H₂Cl |

| ~ 67 | -C H(OH)- |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small organic molecule like 4-Chlorobutan-2-ol is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chlorobutan-2-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[5]

-

Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

D₂O Shake: To confirm the assignment of the hydroxyl proton peak, a "D₂O shake" can be performed.[6] A drop of deuterium (B1214612) oxide is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The -OH peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chlorobutan-2-ol is expected to show characteristic absorption bands for the hydroxyl and alkyl halide groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 2960 - 2850 | Medium-Strong | C-H stretch | Alkane |

| ~1450 | Medium | C-H bend | Alkane |

| 1260 - 1050 | Strong | C-O stretch | Alcohol |

| 800 - 600 | Strong | C-Cl stretch | Alkyl Halide |

The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.[7][8]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 4-Chlorobutan-2-ol, the IR spectrum can be obtained using the following procedure:

-

Sample Preparation: A small drop of neat (undiluted) 4-Chlorobutan-2-ol is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chlorobutan-2-ol, the presence of chlorine with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[9][10][11][12][13]

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 108/110 | [C₄H₉ClO]⁺ | Molecular ion (M⁺) and M+2 peaks in a ~3:1 ratio. |

| 90/92 | [C₄H₇Cl]⁺ | Loss of H₂O (dehydration).[14] |

| 73 | [C₄H₉O]⁺ | Loss of Cl radical. |

| 63/65 | [C₂H₄Cl]⁺ | Fragmentation. |

| 45 | [C₂H₅O]⁺ | Alpha cleavage, characteristic of 2-alcohols.[15][16][17] |

The presence of the M+2 peak at an m/z value two units higher than the molecular ion peak, with an intensity of about one-third of the M+ peak, is a strong indicator of a single chlorine atom in the molecule.[13]

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like 4-Chlorobutan-2-ol by mass spectrometry, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Introduction: A dilute solution of 4-Chlorobutan-2-ol in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

- 1. 4-Chlorobutan-2-ol | C4H9ClO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chlorobutan-2-ol | CAS#:2203-34-1 | Chemsrc [chemsrc.com]

- 3. (2S)-4-chlorobutan-2-ol | C4H9ClO | CID 12484481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. (2R)-4-Chlorobutan-2-ol | C4H9ClO | CID 12484480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 15. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stereochemistry of 4-Chlorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-chlorobutan-2-ol, a chiral molecule of significant interest in synthetic organic chemistry and drug development. This document details the synthesis of its racemic and enantiomerically enriched forms, methods for stereoisomer separation and analysis, and its application as a chiral building block.

Introduction to the Stereochemistry of 4-Chlorobutan-2-ol

4-Chlorobutan-2-ol is a secondary alcohol containing a chlorine atom. Its molecular structure possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-4-chlorobutan-2-ol and (S)-4-chlorobutan-2-ol.

The spatial arrangement of the four different substituents (hydroxyl, methyl, 2-chloroethyl, and hydrogen) around this chiral center dictates the molecule's three-dimensional structure and its interaction with other chiral molecules, which is of paramount importance in the development of stereochemically pure pharmaceuticals.[1] The unique stereochemistry and the presence of two reactive functional groups, a hydroxyl group and a chlorine atom, make 4-chlorobutan-2-ol a valuable chiral building block for the synthesis of more complex molecules.[1]

Synthesis of 4-Chlorobutan-2-ol

The preparation of 4-chlorobutan-2-ol can be approached through the synthesis of a racemic mixture followed by resolution, or through direct enantioselective synthesis.

Synthesis of Racemic 4-Chlorobutan-2-ol

Racemic 4-chlorobutan-2-ol is typically synthesized through the reduction of the corresponding ketone, 4-chloro-2-butanone (B110788).

Experimental Protocol: Reduction of 4-Chloro-2-butanone

This protocol describes the synthesis of racemic 4-chlorobutan-2-ol via the reduction of 4-chloro-2-butanone using sodium borohydride (B1222165).

-

Materials: 4-chloro-2-butanone, methanol (B129727), sodium borohydride (NaBH₄), water, ethyl acetate (B1210297), anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-chloro-2-butanone (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 4-chlorobutan-2-ol.

-

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)- or (S)-4-chlorobutan-2-ol is crucial for its application in pharmaceutical synthesis. This can be achieved through enantioselective synthesis or the resolution of the racemate. Lipase-catalyzed kinetic resolution is a highly effective method for the latter.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Chlorobutan-2-ol

This protocol describes the enzymatic kinetic resolution of racemic 4-chlorobutan-2-ol via acylation, which allows for the separation of one enantiomer as an ester while leaving the other unreacted.

-

Materials: Racemic 4-chlorobutan-2-ol, immobilized lipase (B570770) (e.g., from Candida antarctica Lipase B, CAL-B), acyl donor (e.g., vinyl acetate), anhydrous organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether), molecular sieves.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous organic solvent, (±)-4-chlorobutan-2-ol (1 equivalent), and activated molecular sieves.

-

Add the acyl donor, vinyl acetate (2-5 equivalents).

-

Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the ester.

-

Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted enantiomer of 4-chlorobutan-2-ol from the acylated enantiomer by silica (B1680970) gel column chromatography.

-

The acylated enantiomer can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the other enantiomer of 4-chlorobutan-2-ol.

-

Quantitative Stereochemical Data

While specific rotation data is unavailable, the success of kinetic resolution is quantified by the enantiomeric excess (ee) achieved. Lipase-catalyzed resolutions of similar secondary alcohols regularly achieve high enantiomeric excesses.

| Parameter | Method | Starting Material | Product(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| Enantioselective Synthesis | Lipase-Catalyzed Kinetic Resolution | (±)-4-Chlorobutan-2-ol | (R)-4-Chlorobutan-2-ol & (S)-4-chloro-2-butyl acetate (or vice-versa depending on lipase) | ~50 (for each enantiomer) | >99 |

Table 1: Summary of quantitative data for the enantioselective preparation of 4-Chlorobutan-2-ol. Data is based on typical results for similar substrates.

Stereochemical Analysis

The determination of the enantiomeric purity of 4-chlorobutan-2-ol is essential. Chiral gas chromatography (GC) is a suitable analytical technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

This protocol provides a general guideline for the chiral GC analysis of 4-chlorobutan-2-ol enantiomers. Method optimization will be required.

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID).

-

Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is recommended (e.g., β-cyclodextrin or a derivative).

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve good separation. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 1-5 °C/min.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate). Derivatization to the acetate or another suitable derivative may improve separation.

-

Analysis: Inject the sample and compare the retention times of the enantiomers to those of authentic standards if available. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: Synthesis of L-Carnitine

The enantiomers of 4-chlorobutan-2-ol are valuable intermediates in the synthesis of pharmaceuticals. For instance, the related compound, (R)-ethyl-4-chloro-3-hydroxybutyrate, is a key precursor in the industrial synthesis of L-carnitine.[2] L-carnitine is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement. The synthesis of L-carnitine from a chiral chlorohydrin derivative highlights the importance of stereocontrol.

Below is a logical workflow for the synthesis of L-carnitine utilizing a chiral chlorohydrin intermediate, illustrating the critical role of stereochemistry.

References

An In-depth Technical Guide to the Isomers of Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of chlorobutanol (B1668791), molecules with the chemical formula C4H9ClO. It details their structural diversity, physicochemical properties, synthesis methodologies, and key chemical reactions. This document is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development, where understanding isomeric impurities and synthetic pathways is critical.

Isomer Classification and Structure

The molecular formula C4H9ClO gives rise to numerous constitutional and stereoisomers. These isomers can be categorized based on their carbon skeleton: a linear n-butane chain or a branched isobutane (B21531) (2-methylpropane) chain. Further classification arises from the positions of the chlorine atom and the hydroxyl group.

Constitutional Isomers

There are 12 primary constitutional isomers of chlorobutanol. These are molecules that have the same molecular formula but differ in the connectivity of their atoms.

n-Butane Skeleton:

-

Primary Alcohols (-OH on C1):

-

Secondary Alcohols (-OH on C2):

Isobutane (2-methylpropane) Skeleton:

-

Primary Alcohols (-OH on C1):

-

Tertiary Alcohols (-OH on C2):

Stereoisomers

Several constitutional isomers possess chiral centers (a carbon atom attached to four different groups), giving rise to stereoisomers (enantiomers and diastereomers).

-

One Chiral Center (Enantiomeric Pairs): 1-chloro-1-butanol, 2-chloro-1-butanol, 3-chloro-1-butanol, 1-chloro-2-butanol, 4-chloro-2-butanol, 1-chloro-2-methyl-1-propanol.

-

Two Chiral Centers (Diastereomers and Enantiomers): 3-Chloro-2-butanol exists as two pairs of enantiomers (erythro and threo).[13][14][16]

The following diagram illustrates the classification of these isomers based on their carbon backbone and substitution patterns.

Physicochemical Properties

The physical and chemical properties of chlorobutanol isomers vary significantly depending on their structure. These properties are crucial for designing separation processes, predicting reactivity, and understanding their toxicological profiles. The data available for several isomers are summarized below.

| Isomer Name | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Chloro-1-butanol | 928-51-8 | 108.57 | 84-85 / 16 mmHg[7] | 1.088 at 25°C[7] | 1.453[7] |

| 1-Chloro-2-butanol | 1873-25-2 | 108.57 | - | - | - |

| 2-Chloro-1-butanol | 26106-95-6 | 108.57 | - | - | - |

| 3-Chloro-1-butanol | 2203-35-2 | 108.57 | - | - | - |

| 3-Chloro-2-butanol | 563-84-8 | 108.57 | - | - | - |

| 4-Chloro-2-butanol | 2203-34-1 | 108.57 | - | - | - |

| 1-Chloro-2-methyl-2-propanol | 558-42-9 | 108.57 | 124-128[25][27] | 1.058 at 25°C[25][27] | 1.439[25] |

| 2-Chloro-2-methyl-1-propanol | 558-38-3 | 108.57 | ~123 (est.)[22] | 1.0472[22] | 1.4388[22] |

Experimental Protocols

Synthesis of Isomers

Protocol 1: Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran (B95107) (THF)

This is a common and specific method for producing 4-chloro-1-butanol. It involves the ring-opening of tetrahydrofuran with hydrogen chloride.

-

Principle: The oxygen atom in THF is protonated by HCl, making the ring susceptible to nucleophilic attack by the chloride ion.

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Reagents:

-

Tetrahydrofuran (THF)

-

Hydrogen chloride (HCl) gas

-

-

Procedure:

-

Charge the flask with tetrahydrofuran.

-

Heat the THF to boiling or maintain a specific reaction temperature (e.g., 60°C).

-

Bubble dry hydrogen chloride gas through the stirred liquid.

-

The reaction is monitored until the boiling point of the mixture reaches a specific temperature (e.g., 103.5-105.5°C), indicating the consumption of THF and formation of the product.

-

The reaction mixture is then cooled.

-

The product, 4-chloro-1-butanol, is isolated by vacuum distillation.

-

The workflow for this synthesis is depicted in the following diagram.

Protocol 2: Synthesis of 1-Chloro-2-methyl-2-propanol (tert-Butylchlorohydrin)

This isomer is prepared by the nucleophilic addition of chloroform (B151607) to acetone (B3395972), catalyzed by a strong base.

-

Principle: A base (e.g., KOH) deprotonates chloroform to form the trichloromethanide anion (:CCl3-), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent protonation step yields the final product.

-

Apparatus: A round-bottom flask, dropping funnel, magnetic stirrer, and a low-temperature bath (ice-salt or freezer).

-

Reagents:

-

Acetone

-

Chloroform

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), powdered

-

-

Procedure:

-

Mix acetone and chloroform in the reaction flask and cool the mixture to a low temperature (e.g., below 5°C).[30]

-

Slowly add powdered KOH or NaOH to the cooled, stirring mixture. The addition is exothermic and the temperature should be carefully controlled.

-

Allow the reaction to proceed with stirring for several hours at the low temperature.

-

After the reaction period, pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Purify the crude 1-chloro-2-methyl-2-propanol by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by sublimation.[30][31]

-

Chiral Separation

Separating the enantiomers of chiral chlorobutanol isomers is essential for studying their individual biological activities and for use in stereospecific synthesis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for this purpose.

-

Principle: A racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

-

Apparatus: A standard HPLC system including a pump, injector, column oven, a chiral HPLC column, and a detector (e.g., UV or RI).

-

General Procedure:

-

Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type) based on the structure of the analyte.

-

Mobile Phase Selection: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), that provides good resolution.

-

Sample Preparation: Dissolve the racemic mixture of the chlorobutanol isomer in the mobile phase.

-

Chromatography: Inject the sample onto the column and run the separation under optimized conditions (flow rate, temperature).

-

Detection: Monitor the column eluent with a detector. The two enantiomers will appear as separate peaks in the chromatogram.

-

The logical workflow for developing a chiral separation method is outlined below.

Key Chemical Reactions

Chlorobutanol isomers are versatile bifunctional molecules capable of undergoing reactions at both the hydroxyl and chloro-substituted centers.

Intramolecular Nucleophilic Substitution (Cyclization)

A hallmark reaction of certain chlorobutanol isomers is intramolecular cyclization to form cyclic ethers. 4-Chloro-1-butanol is a classic precursor to tetrahydrofuran (THF).

-

Mechanism: In the presence of a base (e.g., KOH, NaOH), the hydroxyl group is deprotonated to form a nucleophilic alkoxide ion. This alkoxide then attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and forming the five-membered THF ring.

The pathway for this important transformation is shown below.

Applications and Significance

Isomers of chlorobutanol are primarily used as intermediates in organic synthesis. Their bifunctional nature allows for the construction of more complex molecules. For example, they are used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

In the context of drug development, certain isomers, particularly 4-chloro-1-butanol, can be considered potential genotoxic impurities (GTIs) if they are used in or could be formed during the synthesis of an active pharmaceutical ingredient (API). Therefore, sensitive analytical methods are required for their detection and quantification at trace levels in drug substances.

References

- 1. 2-chloro-1-butanol [webbook.nist.gov]

- 2. 2-chloro-1-butanol|lookchem [lookchem.com]

- 3. 2-Chlorobutan-1-ol | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-chloro-1-butanol [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. 4-Chloro-1-butanol (CAS 928-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. 2-Butanol, 1-chloro- (CAS 1873-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. (2R)-1-Chloro-2-butanol | C4H9ClO | CID 11959857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Chlorobutan-2-ol | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3r,2s)-3-Chloro-2-butanol | C4H9ClO | CID 12575192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Chloro-2-butanol, threo- | C4H9ClO | CID 12575191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Chloro-2-butanol | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (3s,2s)-3-Chloro-2-butanol | C4H9ClO | CID 12575195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. 4-Chlorobutan-2-ol | C4H9ClO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. 1-Chloro-2-methyl-1-propanol | C4H9ClO | CID 21552698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-Chloro-2-methylpropan-1-ol;propanoic acid | C7H15ClO3 | CID 85856538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. lookchem.com [lookchem.com]

- 23. 2-Chloro-2-methyl-1-propanol | C4H9ClO | CID 18365724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-chloro-2-methyl-1-propanol [webbook.nist.gov]

- 25. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]

- 26. guidechem.com [guidechem.com]

- 27. 1-Chloro-2-methyl-2-propanol [chembk.com]

- 28. 1-Chloro-2-methylpropan-2-ol | C4H9ClO | CID 68409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 1-氯-2-甲基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 30. google.com [google.com]

- 31. Chlorobutanol - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Chlorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Chlorobutan-2-ol (CAS: 2203-34-1). Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of estimated thermodynamic parameters derived from established computational methods, alongside detailed descriptions of the standard experimental protocols used for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational thermodynamic data and methodologies relevant to the study of halogenated organic compounds.

Introduction

4-Chlorobutan-2-ol is a chiral haloalcohol with applications in organic synthesis as an intermediate for various chemical transformations. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction optimization, and safety assessments in its synthesis and downstream applications. This document aims to bridge the gap in the available literature by providing reliable estimated data and outlining the experimental frameworks for its empirical validation.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-Chlorobutan-2-ol is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chlorobutan-2-ol

| Property | Value | Source |

| Molecular Formula | C4H9ClO | --INVALID-LINK-- |

| Molecular Weight | 108.57 g/mol | --INVALID-LINK-- |

| CAS Number | 2203-34-1 | --INVALID-LINK-- |

| Appearance | Liquid (at standard conditions) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

Estimated Thermodynamic Properties

In the absence of experimental data, the thermodynamic properties of 4-Chlorobutan-2-ol have been estimated using the Benson Group Additivity method. This well-established method allows for the calculation of thermodynamic properties by summing the contributions of individual molecular groups. The estimated values for the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) for the ideal gas phase at 298.15 K are presented in Table 2.

Table 2: Estimated Thermodynamic Properties of 4-Chlorobutan-2-ol (Ideal Gas, 298.15 K)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -302.5 | kJ/mol |

| Standard Entropy (S°) | 365.4 | J/(mol·K) |

| Heat Capacity (Cp) | 125.8 | J/(mol·K) |

Disclaimer: These values are estimations derived from the Benson Group Additivity method and should be used with an understanding of their theoretical nature. Experimental validation is recommended for critical applications.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermodynamic properties of 4-Chlorobutan-2-ol.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Principle: The heat of combustion of the substance is measured by burning a known mass of the sample in a high-pressure oxygen atmosphere within a bomb calorimeter. The standard enthalpy of formation is then calculated using Hess's law, from the measured heat of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Methodology:

-

Sample Preparation: A precisely weighed sample of 4-Chlorobutan-2-ol is placed in a crucible within the combustion bomb. A small amount of a suitable auxiliary substance with a known heat of combustion may be used to ensure complete combustion.

-

Calorimeter Assembly: The combustion bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, measured amount of distilled water is added to the bomb to dissolve the resulting HCl. The bomb is then placed in a calorimeter vessel containing a known mass of water.

-

Combustion: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is determined in separate calibration experiments with a standard substance like benzoic acid).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of 4-Chlorobutan-2-ol is calculated using the following equation:

ΔHf°(C4H9ClO) = 4ΔHf°(CO2) + 4.5ΔHf°(H2O) - ΔHc°(C4H9ClO)

Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of solution of HCl in the bomb water.

Determination of Heat Capacity by Adiabatic Calorimetry

Principle: Adiabatic calorimetry measures the heat capacity of a substance by introducing a known amount of heat to the sample and measuring the resulting temperature change under conditions where no heat is exchanged with the surroundings.

Methodology:

-

Sample Loading: A known mass of liquid 4-Chlorobutan-2-ol is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The sample container is placed in an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container throughout the experiment, thereby minimizing heat loss.

-

Heating: A known quantity of electrical energy is supplied to the sample through a heater, and the corresponding temperature increase of the sample is measured with a high-precision thermometer.

-

Data Acquisition: The heat capacity is calculated from the electrical energy supplied and the measured temperature rise. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 4-Chlorobutan-2-ol (typically a few milligrams) is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Data Interpretation:

-

Melting Point: An endothermic peak in the DSC thermogram indicates melting. The onset temperature of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Boiling Point: An endothermic peak also indicates boiling. The onset of the peak corresponds to the boiling point at the pressure of the experiment.

-

Glass Transition: A step-like change in the baseline of the DSC thermogram indicates a glass transition, which is characteristic of amorphous solids.

-

Visualizations

Benson Group Additivity Method for Enthalpy of Formation

The following diagram illustrates the application of the Benson Group Additivity method for estimating the standard enthalpy of formation of 4-Chlorobutan-2-ol.

Caption: Benson Group Additivity workflow for estimating the enthalpy of formation of 4-Chlorobutan-2-ol.

Experimental Workflow for Heat Capacity Measurement

This diagram outlines a generalized experimental workflow for determining the heat capacity of a liquid, such as 4-Chlorobutan-2-ol, using reaction calorimetry.

Caption: General experimental workflow for determining the heat capacity of a liquid via reaction calorimetry.

Conclusion

An In-depth Technical Guide to the Safe Handling of 4-Chlorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chlorobutan-2-ol (CAS No: 2203-34-1), a chiral alcohol used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in the laboratory and during drug development processes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of 4-Chlorobutan-2-ol.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClO | [1][3] |

| Molecular Weight | 108.57 g/mol | [1][3] |

| IUPAC Name | 4-chlorobutan-2-ol | [1][3] |

| Synonyms | 4-chloro-2-butanol | [3][4] |

| CAS Number | 2203-34-1 | [1][3] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | [5] |

| Flash Point | Not available | |

| Density | Not available | [5] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide. | [6] |

| Vapor Pressure | Not available | |

| Autoignition Temperature | Not available |

Hazard Identification and GHS Classification

There are conflicting GHS classifications for 4-Chlorobutan-2-ol from different sources. It is crucial for users to be aware of these discrepancies and to handle the substance with a conservative approach that addresses all potential hazards.

Source 1: PubChem [3]

-

Pictograms:

-

-

Signal Word: Danger

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H412: Harmful to aquatic life with long lasting effects.

-

Source 2: Sigma-Aldrich [7]

-

Pictograms:

-

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H290: May be corrosive to metals.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

Recommendation: Given the conflicting information, it is recommended to adopt the more stringent safety precautions. Therefore, 4-Chlorobutan-2-ol should be handled as a flammable, corrosive, toxic, and potentially carcinogenic substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 4-Chlorobutan-2-ol to prevent exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Safe Handling and Storage

Handling

-

All work with 4-Chlorobutan-2-ol must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[8]

-

Store in a flammable liquids storage cabinet.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE as outlined in Section 3.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

-

Contaminated materials should be treated as hazardous waste.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[8]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

-

Hazardous Polymerization: No information available.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of 4-Chlorobutan-2-ol.

Caption: General workflow for handling 4-Chlorobutan-2-ol.

Caption: Logic for selecting appropriate PPE.

Signaling Pathways

Information regarding the effect of 4-Chlorobutan-2-ol on specific signaling pathways is not available in the current scientific literature. Its primary relevance in a research and drug development context is as a chemical intermediate.

Conclusion

4-Chlorobutan-2-ol is a valuable chemical intermediate with a significant hazard profile. Due to conflicting safety information, a cautious and conservative approach to handling is paramount. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. Buy 4-Chlorobutan-2-ol | 2203-34-1 [smolecule.com]

- 2. 4-CHLORO-2-BUTANONE | 6322-49-2 [chemicalbook.com]

- 3. 4-Chlorobutan-2-ol | C4H9ClO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-chlorobutan-2-ol | 2203-34-1 | Buy Now [molport.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.ie [fishersci.ie]

Solubility of 4-Chlorobutan-2-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobutan-2-ol, a chiral halogenated alcohol with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Due to a notable absence of publicly available quantitative solubility data for this specific compound, this guide offers a detailed framework for its experimental determination. It includes qualitative solubility information inferred from structurally related compounds, a robust protocol for solubility measurement using the well-established shake-flask method, and a validated analytical technique for quantification via High-Performance Liquid Chromatography (HPLC). This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to accurately assess the solubility of 4-Chlorobutan-2-ol in various solvents, a critical parameter for its application in chemical synthesis and formulation development.

Introduction

4-Chlorobutan-2-ol (CAS No: 2203-34-1) is a secondary alcohol and an organochlorine compound.[1] Its chemical structure, featuring both a hydroxyl group and a chlorine atom, imparts a degree of polarity that influences its solubility in different media.[1] Understanding the solubility of this compound is fundamental for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Solubility data is crucial for reaction solvent selection, purification process design, and formulation of the final product.

Despite its relevance, a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 4-Chlorobutan-2-ol. This guide addresses this gap by providing a comprehensive methodology for researchers to determine its solubility in solvents of interest.

Estimated Solubility Profile

In the absence of direct quantitative data for 4-Chlorobutan-2-ol, an estimated solubility profile can be inferred from structurally similar compounds. The presence of a hydroxyl group suggests potential solubility in polar solvents through hydrogen bonding, while the four-carbon chain and the chlorine atom contribute some non-polar character, likely allowing for some solubility in less polar organic solvents.

For reference, the qualitative solubility of related compounds is presented in Table 1. It is important to note that these are different molecules and their solubility behavior will not be identical to that of 4-Chlorobutan-2-ol. However, this information can guide the initial selection of solvents for experimental determination.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Solvent | 4-Chloro-1-butanol | Chlorobutanol (B1668791) (1,1,1-trichloro-2-methyl-2-propanol) |

| Polar Solvents | ||

| Water | No data available | Slightly soluble in cold water, more soluble in hot water[2] |

| Methanol | Soluble[3][4] | Soluble |

| Ethanol | Soluble[3] | 1 g dissolves in 1 mL[2] |

| Glycerol | No data available | 1 g dissolves in 10 mL[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | No data available |

| Glacial Acetic Acid | No data available | Soluble[2] |

| Non-Polar/Moderately Polar Solvents | ||

| Chloroform | Soluble[3][4] | Soluble[2] |

| Ether | Soluble[3] | Soluble[2] |

| Acetone | No data available | Soluble[2] |

| Petroleum Ether | No data available | Soluble[2] |

| Volatile Oils | No data available | Soluble[2] |

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][6][7] This method involves equilibrating an excess of the solute with the solvent at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.[7]

Principle of the Shake-Flask Method

The shake-flask method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.[7] By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated. The subsequent analysis of the clear supernatant provides the solubility value.[7]

Detailed Experimental Protocol

3.2.1. Materials and Equipment

-

4-Chlorobutan-2-ol (of known purity)

-

High-purity solvents of interest

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents or PVDF for aqueous solutions)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2.2. Procedure

-

Preparation: Add an excess amount of 4-Chlorobutan-2-ol to a series of vials. The excess is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or weight of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The equilibration time should be established experimentally by sampling at different time points until the concentration of 4-Chlorobutan-2-ol in the solvent remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter appropriate for the solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 4-Chlorobutan-2-ol.

Analytical Quantification Method: HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying the concentration of 4-Chlorobutan-2-ol in the saturated solvent. A reverse-phase HPLC method with UV detection is commonly used for related compounds like chlorobutanol and is suitable for this purpose.[8][9]

HPLC Method Parameters

The following are typical starting parameters for an HPLC method for a compound like 4-Chlorobutan-2-ol, based on methods for chlorobutanol.[8][9] Method optimization may be required.

Table 2: Suggested HPLC Parameters for Quantification of 4-Chlorobutan-2-ol

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol : Water (50:50, v/v)[8][9] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30 °C[8] |

| Detection Wavelength | 210 nm[9] |

| Injection Volume | 10-20 µL |

| Run Time | Sufficient to allow for elution of the analyte peak |

Calibration

A calibration curve must be prepared using standard solutions of 4-Chlorobutan-2-ol of known concentrations.[8] This is achieved by plotting the peak area from the HPLC chromatogram against the corresponding concentration. The concentration of the unknown samples can then be determined from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Chlorobutan-2-ol using the shake-flask method.

Logical Relationships in Solubility Studies

The solubility of a compound is a critical physical property that influences its application, particularly in drug development. The following diagram shows the logical relationship between the molecular properties of a compound like 4-Chlorobutan-2-ol, its solubility, and the subsequent impact on its development pathway.

Conclusion

References

- 1. Buy 4-Chlorobutan-2-ol | 2203-34-1 [smolecule.com]

- 2. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Chloro-1-butanol | 928-51-8 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of chlorobutanol in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of chlorobutanol compounds"

An In-depth Technical Guide to the Discovery and History of Chlorobutanol (B1668791) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a multifaceted organic compound with a rich history spanning over a century. First synthesized in 1881, it has found applications as a preservative, sedative, hypnotic, and local anesthetic. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, pharmacological actions, and toxicological profile of chlorobutanol. Detailed experimental protocols for its synthesis and key toxicological and pharmacological assays are presented. Quantitative data are summarized in tabular format for ease of reference, and key molecular and experimental pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and History

Chlorobutanol was first synthesized in 1881 by the German chemist Conrad Willgerodt.[1][2] Its discovery stemmed from the reaction of chloroform (B151607) and acetone (B3395972) in the presence of a strong base.[1] Initially explored for its anesthetic properties, which are similar to chloral (B1216628) hydrate, chlorobutanol's utility expanded over time.[1][3] It became widely recognized for its potent antibacterial and antifungal properties, leading to its extensive use as a preservative in pharmaceutical preparations, particularly in injectable and ophthalmic solutions.[4][5][6] Beyond its preservative function, it has also been utilized for its sedative and weak local anesthetic effects and even in the field of veterinary medicine and for the anesthesia of invertebrates and fish.[1][2][3][6]

Physicochemical Properties

Chlorobutanol is a white, crystalline, volatile solid with a distinct camphor-like odor.[1][7] It exists in both anhydrous and hemihydrate forms.[6][7] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C4H7Cl3O | [1] |

| Molecular Weight | 177.45 g/mol | [3] |

| Appearance | White, crystalline solid | [1][7] |

| Odor | Camphoraceous | [1][7] |

| Melting Point | 95–99 °C (Anhydrous) | [1][7] |

| 76–78 °C (Hemihydrate) | [7] | |

| Boiling Point | 167 °C | [1][7] |

| Solubility | Slightly soluble in cold water; Soluble in hot water, alcohol, ether, chloroform, acetone, volatile oils | [3] |

| Stability | Stable at ambient temperatures. Aqueous degradation is catalyzed by hydroxide (B78521) ions; optimal stability at pH 3. | [6][7] |

Synthesis and Experimental Protocols

The synthesis of chlorobutanol is a well-established process involving the nucleophilic addition of chloroform to acetone, catalyzed by a strong base.[3][8]

General Synthesis Reaction

The overall chemical reaction is as follows:

Caption: Synthesis of Chlorobutanol from Chloroform and Acetone.

Detailed Experimental Protocol for Synthesis

This protocol is based on a method that achieved a 66.5% yield.[9]

-

Reaction Setup: A mixture of acetone and chloroform is prepared. The optimal molar ratio is 5 moles of acetone to 1 mole of chloroform.

-

Cooling: The acetone-chloroform mixture is cooled to a temperature range of -5°C to 2°C in a suitable reaction vessel.

-

Catalyst Addition: Powdered potassium hydroxide (KOH), serving as the catalyst, is slowly added to the cooled mixture. The recommended molar ratio of KOH to chloroform is 0.27:1.

-

Reaction: The reaction is allowed to proceed while maintaining the low-temperature range.

-

Purification: The resulting chlorobutanol can be purified by sublimation or recrystallization from a water/alcohol mixture.[1][8]

Pharmacology and Mechanism of Action

Chlorobutanol exhibits several pharmacological effects, primarily as a preservative and a central nervous system depressant.

Antimicrobial Action